2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol
Overview
Description
2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol is a heterocyclic compound with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol This compound is characterized by a benzene ring fused to an azepine ring, which is a seven-membered ring containing one nitrogen atom
Scientific Research Applications
2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential anticonvulsant properties.
Industry: It can be used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol can be achieved through various synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the ring expansion rearrangement of 6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and substituted azepine compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a sodium channel blocker or an inhibitor of squalene synthase, which makes it effective in the treatment of hyperlipidemia . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol
- 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Uniqueness
2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol is unique due to the presence of the hydroxyl group at the 1-position of the azepine ring, which enhances its chemical reactivity and potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLHBGLBJHVNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303985 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19301-11-2 | |
Record name | NSC163846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol derivatives interact with NMDA receptors and what are the downstream effects of this interaction?
A1: These compounds act as antagonists of the NMDA receptor, specifically targeting the NR2B subunit. [, ] While the precise binding mechanism is not fully elucidated in the provided research, these compounds are designed as conformationally restricted analogs of Ifenprodil, a known NR2B-selective antagonist. [, ] This suggests they likely compete with glutamate or other agonists for binding to the NR2B subunit.
A2: Research demonstrates that even small structural modifications within the 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol scaffold can significantly influence its interaction with the NR2B subunit. [] For instance, introducing a 7-methoxy group and varying the substituent on the nitrogen atom at position 1 drastically alters the compound's affinity for the NR2B subunit. [] Derivatives with a four-methylene unit spacer between the nitrogen and a phenyl group in the side chain exhibited high NR2B affinity. [] Notably, a 4-phenylbutyl derivative (WMS-1405) showed excellent NR2B selectivity (Ki = 5.4 nM) and potent antagonistic activity in an excitotoxicity assay. [] In contrast, a conformationally constrained 4-phenylcyclohexyl derivative, while demonstrating high NR2B affinity (Ki = 10 nM), also interacted with σ1 and σ2 receptors, highlighting the importance of structural features in dictating selectivity. [] These findings underscore the critical role of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced potency and selectivity toward the NR2B subunit.
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